2-Octyldecyl prop-2-enoate
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Overview
Description
2-Octyldecyl prop-2-enoate: is an organic compound with the molecular formula C21H40O2 and a molecular weight of 324.54100 . . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyldecyl prop-2-enoate typically involves the esterification reaction between 2-octyldecanol and prop-2-enoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also be employed to facilitate the separation of the catalyst from the reaction mixture, making the process more efficient .
Chemical Reactions Analysis
Types of Reactions: 2-Octyldecyl prop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Substitution: Nucleophiles such as amines or alcohols .
Major Products Formed:
Hydrolysis: 2-Octyldecanol and prop-2-enoic acid.
Oxidation: Carboxylic acids.
Reduction: 2-Octyldecanol.
Substitution: Various substituted esters.
Scientific Research Applications
Chemistry: 2-Octyldecyl prop-2-enoate is used as a reactive intermediate in the synthesis of various organic compounds. Its ester group makes it a versatile building block for the preparation of polymers and other complex molecules .
Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .
Medicine: While not directly used as a drug, this compound can be employed in the development of prodrugs . Prodrugs are inactive compounds that can be converted into active drugs in the body through metabolic processes .
Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of plastic materials .
Mechanism of Action
The mechanism of action of 2-Octyldecyl prop-2-enoate primarily involves its ester functional group . In hydrolysis reactions, the ester bond is cleaved by water in the presence of an acid or base, resulting in the formation of an alcohol and an acid. This reaction is catalyzed by enzymes such as esterases and lipases in biological systems .
Comparison with Similar Compounds
- 2-Octyldecyl acetate
- 2-Octyldecyl butyrate
- 2-Octyldecyl hexanoate
Comparison: Compared to these similar compounds, 2-Octyldecyl prop-2-enoate has a unique propenoic acid ester group, which imparts different chemical reactivity and physical properties. For instance, the presence of the double bond in the propenoic acid moiety makes it more reactive in polymerization reactions compared to its saturated counterparts .
Properties
IUPAC Name |
2-octyldecyl prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O2/c1-4-7-9-11-13-15-17-20(19-23-21(22)6-3)18-16-14-12-10-8-5-2/h6,20H,3-5,7-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHOQFFZHCVKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)COC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50777790 |
Source
|
Record name | 2-Octyldecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50777790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192181-73-0 |
Source
|
Record name | 2-Octyldecyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50777790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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